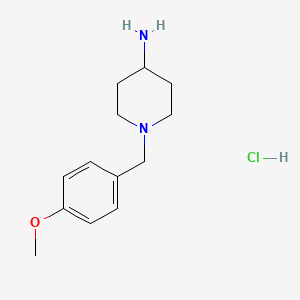

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

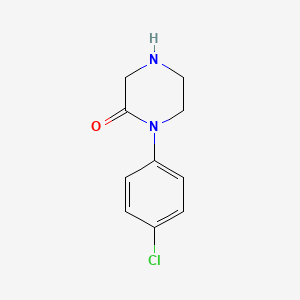

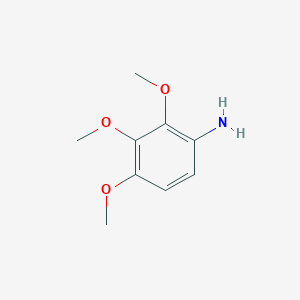

“1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C13H21ClN2O . It has a molecular weight of 256.78 . The IUPAC name for this compound is 1-(4-methoxybenzyl)-4-piperidinamine hydrochloride .

Molecular Structure Analysis

The InChI code for “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” is 1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H . This indicates that the compound has a piperidine ring, which is substituted at the 4-position with an amine group and a 4-methoxybenzyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” include a molecular weight of 220.31 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, and a topological polar surface area of 38.5 Ų .

Aplicaciones Científicas De Investigación

Ligand Synthesis and Structural Analysis

- Sila-Analogues of σ Ligands : A study discusses the synthesis of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl, as high-affinity, selective σ ligands. The sila-analogues, with a silicon atom replacing the carbon spirocenter, were synthesized and analyzed for their structure and pharmacological properties (Tacke et al., 2003).

Amines and Ester Synthesis

- Amino-Acid 4-Methoxybenzyl Esters : Research focusing on the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides through various chemical reactions, including interaction with 4-methoxybenzyl halides (Stelakatos & Argyropoulos, 1970).

Organic Chemistry and Reaction Kinetics

- Nucleophilic Substitution Studies : An investigation into the kinetics of nucleophilic substitution reactions involving compounds like 4-methoxybenzyl with various amines, providing insights into reaction mechanisms and substituent effects (Bernasconi & Bhattacharya, 2003).

Chemical Reaction Analysis

- Reactions with Alicyclic Amines : A kinetic study of reactions involving compounds such as 3-methoxyphenyl and 4-methoxybenzyl with alicyclic amines, contributing to a deeper understanding of organic reaction mechanisms (Castro et al., 2001).

Amide Protecting Group Modification

- Modification of Hmb Amide Protecting Group : Research on the reversible modification of the acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group, illustrating applications in peptide synthesis (Quibell et al., 1994).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The metabolism and excretion of this compound would likely depend on the specific enzymes it interacts with .

Result of Action

The molecular and cellular effects of 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride’s action are currently unknown. These effects would be dependent on the compound’s specific targets and mode of action .

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKINEKKLLCPCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)